molecular formula C7H5N3O6<br>C6H2(CH3)(NO2)3<br>C7H5N3O6 B092697 2,4,6-Trinitrotoluene CAS No. 118-96-7

2,4,6-Trinitrotoluene

Cat. No. B092697
CAS RN: 118-96-7
M. Wt: 227.13 g/mol
InChI Key: SPSSULHKWOKEEL-UHFFFAOYSA-N
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Description

2,4,6-Trinitrotoluene (TNT) is a chemical compound known for its explosive properties and has been widely used in military applications. It is an aromatic compound with a benzene ring substituted with three nitro groups (NO2) at the 2, 4, and 6 positions. The compound has been the subject of various studies due to its significance in both industrial and environmental contexts.

Synthesis Analysis

The synthesis of TNT involves nitration of toluene, typically using a mixture of nitric and sulfuric acids. The process has been refined to control the degree of nitration and to manage the regioselectivity of the nitro group addition. Research has explored the conversion of TNT into condensation monomers, such as nitro compounds and diamines, which can be used to synthesize aromatic polymers with improved characteristics .

Molecular Structure Analysis

TNT can crystallize in different polymorphic forms, with monoclinic and orthorhombic structures being the most common. These forms are characterized by distinct molecular packing configurations and subtle differences in the conformation of the TNT molecules. The molecular structures differ in the degree of twisting of the nitro groups out of the plane of the benzene ring, which can affect the stability and physical properties of the compound .

Chemical Reactions Analysis

TNT undergoes various chemical reactions, including partial reduction and regioselective replacement of nitro groups. Partial electroreduction of TNT can yield hydroxylamine-dinitrotoluene isomers, with specific regioselectivity influenced by the reducing agent used . Additionally, reactions with alkanethiols can selectively replace the ortho-nitro group, forming alkylthio-substituted dinitrotoluenes, which can be further oxidized to sulfoxides and sulfones .

Physical and Chemical Properties Analysis

The physical and chemical properties of TNT are influenced by its molecular structure and the intermolecular bonding within its crystal lattice. The polymorphic forms of TNT exhibit different stability, with the monoclinic form being more stable than the orthorhombic form. The crystal morphology of TNT is predicted to be needle-like with a plate-like cross-section, which is significant for understanding its behavior in various applications. The presence of substituents on the benzene ring, such as in the case of trifluoro-2,4,6-trinitrotoluene, can cause significant twisting of the nitro groups and affect the compound's density and stability .

Scientific Research Applications

  • Flow Chemistry :

    • The nitration of 2,4-dinitrotoluene (DNT) and its conversion to TNT at a gram scale is achieved using a fully automated flow chemistry system .
    • The conversion of DNT to TNT traditionally requires the use of highly hazardous reagents like fuming sulfuric acid (oleum), fuming nitric acid (90–100%), and elevated temperatures . Flow chemistry offers advantages compared to conventional syntheses including a high degree of safety and simpler multistep automation .
    • A high conversion rate (>99%) was achieved . Unlike established synthetic methods, ordinary nitrating mixture (65% HNO3/98% H2SO4) and shorter reaction times (10–30 min) were applied .
  • Military Applications :

    • TNT is one of the most widely used military explosives, partly because of its insensitivity to shock and friction .
    • It has been used extensively in the manufacture of explosives since the beginning of the 20th century and is used in military shells, bombs and grenades .
  • Mining Industry :

    • TNT is extensively applied in the mining industry .
    • It is a major explosive used in activities such as the demolition of structures and mining operations .
  • Demolition of Structures :

    • TNT is extensively used in the demolition of structures .
    • Its high stability and moderate sensitivity make it suitable for controlled demolitions .
  • High Energy Melt-cast Explosive Carriers :

    • TNT is used as a carrier in the production of high energy melt-cast explosives .
    • The melt-cast explosives are mixed energetic systems in which solid-phase particles of high-energy explosives are added to a molten liquid carrier matrix explosive to form a flow for casting .
    • TNT has low production costs and high safety, which makes it the most important carrier applied for melt cast explosives .
  • Degradation in Aqueous Solution :

    • TNT degradation in aqueous solution is a significant area of research in environmental science .
    • Various methods such as electrocoagulation process with persulfate anions , ozonation , and immobilized microorganism-biological filter have been used to degrade TNT in aqueous solution.
    • These methods aim to reduce the environmental impact of TNT, which is a major explosive extensively applied in various industries .
  • Chemical Synthesis Reagent :

    • TNT is occasionally used as a reagent in chemical synthesis .
    • It is more commonly known as an explosive material with convenient handling properties .
  • Environmental Contamination :

    • TNT has been used extensively in the manufacture of explosives and accounts for a large part of the explosives contamination at active and former U.S. military installations .
    • It is a synthetic product that does not occur naturally in the environment .
    • TNT is not expected to persist for a long period of time in surface waters because of transformation processes .
  • Eco-friendly High Energy Melt-cast Explosive Carriers :

    • The potential application of TNT as eco-friendly high energy melt-cast explosive carriers has been studied .
    • The experimentally obtained values for the thermal decomposition and the sensitivity data, as well as the detonation performance characteristics, have been evaluated .
  • Chemical Synthesis Reagent :
  • TNT is occasionally used as a reagent in chemical synthesis .
  • It is more commonly known as an explosive material with convenient handling properties .
  • Environmental Contamination :
  • TNT has been used extensively in the manufacture of explosives and accounts for a large part of the explosives contamination at active and former U.S. military installations .
  • It is a synthetic product that does not occur naturally in the environment .
  • TNT is not expected to persist for a long period of time in surface waters because of transformation processes .
  • Eco-friendly High Energy Melt-cast Explosive Carriers :
  • The potential application of TNT as eco-friendly high energy melt-cast explosive carriers has been studied .
  • The experimentally obtained values for the thermal decomposition and the sensitivity data, as well as the detonation performance characteristics, have been evaluated .

Safety And Hazards

TNT is classified as a possible human carcinogen . It can damage the liver and blood systems if inhaled or ingested . It is also noted that TNT can be absorbed through the skin .

Future Directions

Future research is focusing on the degradation of TNT for environmental remediation, demilitarization, and national security . Electrochemical TNT reduction to 2,4,6-triaminotoluene is potentially energy efficient and operable at ambient conditions . Determining an elementary reduction mechanism and rate limiting steps is needed to rationally develop TNT electroreduction catalysts .

properties

IUPAC Name

2-methyl-1,3,5-trinitrobenzene
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InChI

InChI=1S/C7H5N3O6/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16/h2-3H,1H3
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InChI Key

SPSSULHKWOKEEL-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C7H5N3O6, Array
Record name TNT, WETTED WITH NOT LESS THAN 30% WATER
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Record name TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS
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Record name 2,4,6-TRINITROTOLUENE
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DSSTOX Substance ID

DTXSID7024372
Record name 2,4,6-Trinitrotoluene
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Molecular Weight

227.13 g/mol
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Physical Description

Tnt, wetted with not less than 30% water appears as a slurry of a yellow water-insoluble crystalline solid. Can burn, although difficult to ignite. When water has been driven off or evaporated the residue is easily ignited, burns vigorously, and is highly explosive. Produces toxic oxides of nitrogen during combustion. May explode under exposure to intense heat. Primary hazard is blast of an explosion, not flying projectiles or fragments., Trinitrotoluene, dry or wetted with less than 30 percent water, by mass appears as an explosive solid. Primary hazard is from effects of a blast. Not designed to produce significant fragmentation or throw projectiles. May explode under exposure to intense heat or fire., Other Solid; Pellets or Large Crystals, Colorless to pale-yellow, odorless solid or crushed flakes; [NIOSH], COLOURLESS-TO-YELLOW CRYSTALS., Colorless to pale-yellow, odorless solid or crushed flakes.
Record name TNT, WETTED WITH NOT LESS THAN 30% WATER
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Record name Benzene, 2-methyl-1,3,5-trinitro-
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Boiling Point

464 °F at 760 mmHg EXPLODES (NTP, 1992), 240 °C (explodes), 464 °F (explodes), 464 °F (Explodes)
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Flash Point

(Explodes) (NIOSH, 2023), explodes, ? (Explodes)
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Solubility

Insoluble (NTP, 1992), In water, 115 mg/L at 23 °C, Sol less than 2,4,6-trinitrophenol in alc, ether, carbon disulfide, About 0.01% in water at 25 °C. 1 g/700 ml boiling water, Solubilities in various solvents at 18 °C. [Table#2876], For more Solubility (Complete) data for 2,4,6-TRINITROTOLUENE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.013, (77 °F): 0.01%
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Density

1.654 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.654 at 20 °C/4 °C, 1.65 g/cm³, 1.65
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Vapor Density

7.85 (Air = 1), Relative vapor density (air = 1): 7.85
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Vapor Pressure

0.046 mmHg (NTP, 1992), 0.00000802 [mmHg], 8.02X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 0.0002 mmHg
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Mechanism of Action

... The hypothesis that 2,4,6-trinitrotoluene induces anemia by causing hemolysis through oxidative damage which is mediated by 2,4,6-trinitrotoluene and/or its metabolites ... is ... supported by the presence of methemoglobinemia, produced by the oxidation of the heme iron, observed when 2,4,6-trinitrotoluene was fed to rats at 300 mg/kg/day for 13 weeks ... to rats at 10 or 50 mg/kg/day for 24 months ... and to dogs at 32 mg/kg/day for 6 months ..., One of the proposed mechanisms of 2,4,6-trinitrotoluene-induced toxicity is an increase in free radical levels which occurs after exposure. Superoxide radicals and hydrogen peroxide were measured in mitochondria and microsomes from livers of monkeys treated with 0, 60, or 120 mg/kg/day of 2,4,6-trinitrotoluene for 12 weeks ... The amount of superoxide radicals was indirectly measured by the formation of adrenochrome from adrenalin, and hydrogen peroxide production was evaluated by the conversion of methanol to formaldehyde. There was a dose-dependent increase in superoxide radicals and hydrogen peroxide production in liver mitochondria and microsomes ... These findings were confirmed when mitochondria and microsomes obtained from various organs were treated in vitro with 0, 0.04, 0.2, or 1 mmol of 2,4,6-trinitrotoluene and then tested for adrenochrome and formaldehyde production. Different amounts of hydrogen peroxide were produced in the mitochondria of the various organs. The highest amount of hydrogen peroxide was present in the liver followed by brain, testicle, kidney cortex, and kidney medulla ..., A theory of the mechanism of toxicity by 2,4,6-trinitrotoluene is that the parent compound and some metabolic intermediates are active oxygen generators ... and are involved in lipid peroxidation in the liver and in oxygenation of the lens to form cataracts ...
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Impurities

Tetranitromethane /is/ an impurity /of crude 2,4,6-trinitrotoluene/., 2,4,6-Trinitrotoluene is purified by the addn of a concn soln of sodium sulfite to extract isomers and impurities.
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Product Name

2,4,6-Trinitrotoluene

Color/Form

Monoclinic rhombohedra from alc; commercial crystals (needles) are yellow, Colorless to pale-yellow solid or crushed flakes

CAS RN

118-96-7
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Melting Point

177.6 °F (NTP, 1992), 80.1 °C, 177.6 °F, 176 °F
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Synthesis routes and methods

Procedure details

An alternate method of pentanitroaniline synthesis, based on a recent patent (Reference 6), was examined (FIG. 4). 2,4,6-trinitrotoluene (TNT) (10) is dissolved in p-dioxane and H2S gas is bubbled through the solution holding the temperature below 50° C. The sulfur which precipitates is filtered off and the filtrate is poured over ice mixed with water to produce a mixture of the desired intermediate 4-amino-2,6-dinitrotoluene (11) and the partially reduced product 2,6-dinitro-4-hydroxylaminotoluene (12); the ratio of 11:12 usually is 3:2, but varies from 1:2 to 2:1. The crude mixture of 11 and 12 is suspended in hydrochloric acid and treated with potassium iodide. The hydrochloric acid and potassium iodide form hydroiodic acid (HI) which serves as the reducing agent to convert the hydroxylamine 12 into the amine 11. Cooling, filtration, and recrystallization provide the desired 11 in 45% overall yield from TNT. The amine 11 is nitrated using concentrated sulfuric acid/90% nitric acid with heating to 80° C. (Under these nitration conditions, the methyl group on the amine is oxidized, carbon dioxide is liberated, and subsequent nitration occurs at this position on the aromatic ring.) The nitrated mixture is allowed to cool to 60° C. and then extracted with dichloroethane. The extract is dried and concentrated to produce pentanitroaniline (9) in 22% yield (10% overall yield from TNT).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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